2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid
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Overview
Description
2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to the benzene ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective difluoromethylation and monofluoromethylation of benzoic acid derivatives using nucleophilic, electrophilic, and free radical reagents . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated groups can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: It may be used in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound can be utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid exerts its effects involves the interaction of its fluorinated groups with molecular targets. These interactions can influence the compound’s binding affinity, stability, and reactivity. The specific molecular targets and pathways involved depend on the compound’s application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzoic acid
- 3-(Difluoromethyl)benzoic acid
- 4-(Difluoromethoxy)benzoic acid
Uniqueness
2-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid is unique due to the presence of both difluoromethoxy and difluoromethyl groups on the benzene ring. This dual substitution can enhance the compound’s chemical and biological properties compared to similar compounds with only one fluorinated group. The combination of these groups can lead to improved stability, reactivity, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7(11)4-2-1-3-5(8(14)15)6(4)16-9(12)13/h1-3,7,9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZQDDBZZOPFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)OC(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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